2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Description
Chemical Identity: The compound 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol (CAS: 376370-18-2) is a nitrobenzoxadiazole derivative with a methyl-substituted aminoethanol side chain. Its molecular formula is C₉H₁₀ClN₅O₄, with a molecular weight of 272.64 g/mol . Key properties include:
- XLogP3: 1.1 (indicating moderate lipophilicity)
- Hydrogen Bond Donor/Acceptor Count: 1/7
- Topological Polar Surface Area (TPSA): 108 Ų (high polarity due to nitro and hydroxyl groups) .
This compound belongs to the benzoxadiazole class, known for applications in fluorescent labeling, enzyme inhibition, and antimicrobial studies.
Properties
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12(4-5-14)7-3-2-6-8(11-17-10-6)9(7)13(15)16/h2-3,14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEQSHDWXLQAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the nitration of a benzoxadiazole precursor followed by a methylation reaction. The general steps are as follows:
Nitration: The benzoxadiazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the desired position on the benzoxadiazole ring.
Methylation: The nitrated benzoxadiazole is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Ethanol Addition: Finally, the compound is reacted with ethanol to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2-[Methyl(4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging to track the movement and localization of biomolecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mechanism of Action
The fluorescent properties of 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol are due to the presence of the nitrobenzoxadiazole moiety. Upon excitation with light of a specific wavelength, the compound emits light at a different wavelength. This property is exploited in various applications to visualize and track molecular processes. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoxadiazole Derivatives
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
- Structure: Differs by lacking the methyl group on the aminoethanol chain.
- Molecular Weight : ~258.63 g/mol (lower due to absence of methyl) .
- Biological Role : Identified as an up-regulated metabolite in fungal metabolomics, suggesting regulatory roles in oxidative stress pathways .
- Key Contrast: The methyl group in the target compound may enhance metabolic stability and membrane permeability compared to this non-methylated analog.
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
- Structure: Incorporates a piperazine ring instead of a methylamino group.
- Molecular Weight : 293.28 g/mol (higher due to the piperazine moiety) .
- Properties : Increased TPSA (129 Ų) and hydrogen bond acceptor count (9), likely improving solubility but reducing passive diffusion across membranes compared to the target compound .
Heteroatom Substitution: Benzoxadiazole vs. Benzothiadiazole
4-Nitro-2,1,3-benzothiadiazol-5-yl Derivatives (e.g., 11726172)
- Structure : Replaces the benzoxadiazole oxygen with sulfur.
- For example, compound 11726172 exhibits antimicrobial activity against Mycobacterium tuberculosis (MIC: 0.5–2 μg/mL) .
- Synthesis: Prepared via nucleophilic substitution with thiazolidine-carbodithioate in ethanol .
Functional Group Modifications
DAM-NBD (17-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino)androst-5-en-3β-ol)
Comparative Data Table
Key Findings and Implications
Structural Stability: The methyl group in the target compound likely improves resistance to enzymatic degradation compared to non-methylated analogs .
Bioactivity : Benzothiadiazole derivatives (e.g., 11726172) demonstrate potent antimicrobial activity, suggesting nitro-heterocycles as promising scaffolds for drug development .
Solubility vs. Permeability : Piperazine-containing analogs exhibit higher solubility but reduced membrane permeability due to increased TPSA, highlighting a trade-off in drug design .
Biological Activity
2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a compound recognized for its fluorescent properties and potential applications in biochemical research. This article explores its biological activity, including molecular mechanisms, cellular effects, and applications in various scientific fields.
The compound's IUPAC name is 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol. Its structure includes a benzoxadiazole moiety, which contributes to its fluorescent characteristics. The compound can be synthesized through a multi-step process involving nitration and methylation reactions.
| Property | Details |
|---|---|
| Molecular Formula | C9H10N4O4 |
| Molecular Weight | 226.20 g/mol |
| Fluorescence | Exhibits strong fluorescence under UV light |
Cellular Effects
Research indicates that this compound influences various cellular functions. It has been shown to interact with enzymes and proteins, potentially affecting metabolic pathways and cellular signaling.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering their activity and impacting downstream biological processes.
- Gene Expression : There is evidence suggesting that the compound can modulate gene expression profiles in treated cells, indicating a role in transcriptional regulation.
Molecular Mechanism
The molecular mechanism of action involves binding interactions with biomolecules. The nitro group can undergo reduction to an amino group under specific conditions, potentially leading to different biological effects.
Case Studies
- Fluorescent Probes in Cellular Imaging : A study utilizing this compound as a fluorescent probe demonstrated its effectiveness in tracking biomolecules within live cells. This application highlights its utility in studying dynamic cellular processes.
- Toxicity Assessment : Limited studies have been conducted on the toxicity of this compound at various dosages. Preliminary findings suggest that while it is generally well-tolerated at low concentrations, further research is needed to establish safety profiles at higher doses.
Applications
The biological activity of this compound extends across multiple fields:
- Biochemistry : Used as a fluorescent probe for studying enzyme kinetics and molecular interactions.
- Cell Biology : Employed in imaging techniques to visualize cellular structures and functions.
- Medical Diagnostics : Potential applications in diagnostic assays for detecting specific biomolecules or pathogens.
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol, and what factors influence reaction yields?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives (as intermediates) can react with nitrobenzoxadiazole (NBD) groups under reflux conditions in ethanol or methanol. Key factors include:
- Catalysis : Use of glacial acetic acid to protonate amines, enhancing reactivity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
- Reaction Time : Extended reflux (4–6 hours) ensures complete conversion, as seen in analogous NBD-based syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Techniques :
- Mass Spectrometry (MS) : Confirms molecular weight (C₁₂H₁₅N₅O₄, MW 293.28) and fragmentation patterns of the NBD core .
- ¹H/¹³C NMR : Identifies methylamino (-N(CH₃)-) and ethanol (-CH₂CH₂OH) groups. For example, δ ~3.5–4.0 ppm (methylene protons adjacent to oxygen) and δ ~2.8–3.2 ppm (N-methyl singlet) .
- FTIR : Peaks at ~3350 cm⁻¹ (O-H stretch) and ~1520 cm⁻¹ (NBD nitro group) .
Q. What are the primary research applications of this compound in academic settings?
- Fluorescent Probes : The NBD moiety acts as an environmentally sensitive fluorophore. Used in enzyme-activated probes (e.g., alkaline phosphatase (ALP) studies) due to its fluorescence quenching/recovery mechanism .
- Molecular Tagging : Ethanolamine side chains facilitate conjugation to biomolecules (e.g., peptides, lipids) for tracking cellular uptake .
Advanced Questions
Q. How can researchers resolve discrepancies in solubility data for this compound across different solvents?
- Challenge : Reported aqueous solubility is low (e.g., ~8 mg/L at 22°C ), complicating biological assays.
- Strategies :
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the ethanolamine side chain while retaining NBD fluorescence .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved dispersion .
Q. What experimental design considerations are critical when incorporating this compound into enzyme-responsive probes?
- Probe Design :
- Linker Stability : Use self-immolative linkers (e.g., disulfide bonds) between the NBD group and enzyme substrate to ensure specificity .
- Quenching Mechanisms : Pair NBD with a quencher (e.g., dabsyl) to minimize background fluorescence; enzymatic cleavage restores signal .
- Validation :
- Control Experiments : Include probes with scrambled or inactive substrates to confirm enzymatic specificity .
- Kinetic Analysis : Monitor fluorescence recovery over time to calculate enzyme activity (e.g., ALP turnover rates) .
Q. How can conflicting spectral data during characterization be systematically addressed?
- Common Issues :
- Impurity Peaks : Residual solvents (e.g., ethanol) in NMR spectra. Dry samples under vacuum or use deuterated solvents .
- Fluorescence Interference : NBD’s sensitivity to pH. Buffer systems (e.g., PBS at pH 7.4) stabilize emission profiles .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the methylamino/ethanol regions .
- High-Resolution MS (HRMS) : Differentiate isotopic patterns from co-eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
